(2R)-2-(2,4-Difluorophenyl)propan-1-ol
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Overview
Description
(2R)-2-(2,4-Difluorophenyl)propan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,4-Difluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and a chiral auxiliary.
Reaction Conditions: The key step involves the reduction of the aldehyde group to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the precursor.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,4-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of (2R)-2-(2,4-Difluorophenyl)propan-1-one.
Reduction: Formation of (2R)-2-(2,4-Difluorophenyl)propane.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
(2R)-2-(2,4-Difluorophenyl)propan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity.
Medicine
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-(2,4-Difluorophenyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the difluorophenyl group enhances binding affinity and specificity, leading to increased biological activity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,4-Difluorophenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(2,4-Difluorophenyl)ethanol: A structurally similar compound with a shorter carbon chain.
2-(2,4-Difluorophenyl)propan-2-ol: A positional isomer with the hydroxyl group on the second carbon.
Uniqueness
(2R)-2-(2,4-Difluorophenyl)propan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6,12H,5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWOZKQRVSTMRP-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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